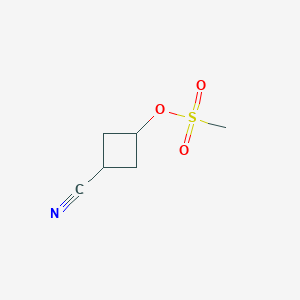

3-Cyanocyclobutyl methanesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

2278286-89-6 |

|---|---|

Molecular Formula |

C6H9NO3S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

(3-cyanocyclobutyl) methanesulfonate |

InChI |

InChI=1S/C6H9NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3 |

InChI Key |

DZOGRBQOXFVBEU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CC(C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanocyclobutyl Methanesulfonate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-cyanocyclobutyl methanesulfonate, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, reactivity profile, and its strategic applications in the design and development of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their quest for innovative molecular architectures.

Introduction: The Strategic Value of the Cyanocyclobutyl Scaffold

The cyclobutane motif has garnered significant interest in drug discovery for its ability to impart conformational rigidity and improve pharmacokinetic profiles.[1][2][3] Unlike more flexible aliphatic chains, the puckered four-membered ring of cyclobutane restricts the rotational freedom of appended functionalities, allowing for a more precise presentation of pharmacophoric elements to their biological targets.[1][2] This can lead to enhanced potency and selectivity.[3]

3-Cyanocyclobutyl methanesulfonate emerges as a particularly attractive synthetic intermediate due to its bifunctional nature. The nitrile group is a versatile precursor for a range of functionalities including amines, carboxylic acids, and tetrazoles, which are prevalent in many drug scaffolds.[4] Simultaneously, the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse molecular fragments.[4]

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-cyanocyclobutyl methanesulfonate is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 1544741-02-7 | Chemical Abstract Service[5][6] |

| Molecular Formula | C₆H₉NO₃S | |

| Molecular Weight | 175.21 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural components |

| Stability | Moisture sensitive; store under inert atmosphere | General for methanesulfonates |

Spectroscopic Profile (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.8-5.2 (m, 1H, CH-OMs)

-

δ 3.0-3.4 (m, 1H, CH-CN)

-

δ 3.05 (s, 3H, CH₃-S)

-

δ 2.4-2.9 (m, 4H, cyclobutyl CH₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 118-122 (CN)

-

δ 70-75 (CH-OMs)

-

δ 38.5 (CH₃-S)

-

δ 30-35 (cyclobutyl CH₂)

-

δ 25-30 (CH-CN)

-

-

IR (ATR):

-

~2240 cm⁻¹ (C≡N stretch, sharp)

-

~1350 cm⁻¹ (S=O asymmetric stretch)

-

~1170 cm⁻¹ (S=O symmetric stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 176.04 [M+H]⁺

-

m/z 198.02 [M+Na]⁺

-

Synthesis of 3-Cyanocyclobutyl Methanesulfonate

The most direct and reliable synthesis of 3-cyanocyclobutyl methanesulfonate involves a two-step process starting from the commercially available 3-oxocyclobutanecarbonitrile. The key steps are the reduction of the ketone to the corresponding alcohol, followed by mesylation.

Workflow for the Synthesis of 3-Cyanocyclobutyl Methanesulfonate

Caption: Synthetic workflow for 3-cyanocyclobutyl methanesulfonate.

Experimental Protocol: Synthesis of 3-Hydroxycyclobutanecarbonitrile

This procedure is based on established methods for the reduction of cyclic ketones.

-

Reaction Setup: To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol (5-10 vol) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutanecarbonitrile as a mixture of cis and trans isomers. This product is often used in the next step without further purification.

Experimental Protocol: Synthesis of 3-Cyanocyclobutyl Methanesulfonate

This protocol is a standard procedure for the mesylation of alcohols.

-

Reaction Setup: Dissolve 3-hydroxycyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the solution.

-

Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyanocyclobutyl methanesulfonate.

Reactivity and Handling

Reactivity Profile

The reactivity of 3-cyanocyclobutyl methanesulfonate is dominated by the excellent leaving group ability of the mesylate. It is a versatile electrophile for Sₙ2 reactions with a wide range of nucleophiles.

Caption: Reactivity of 3-cyanocyclobutyl methanesulfonate with various nucleophiles.

The nitrile group is relatively stable under the conditions of mesylation and subsequent nucleophilic substitution. It can be carried through several synthetic steps before being transformed into other functional groups as required by the synthetic strategy.

Handling and Storage

3-Cyanocyclobutyl methanesulfonate is expected to be a moisture-sensitive compound due to the presence of the methanesulfonyl group. Therefore, it should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry place. As with all methanesulfonate esters, it should be treated as a potential alkylating agent and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[7][8]

Applications in Drug Discovery

The unique structural features of 3-cyanocyclobutyl methanesulfonate make it a valuable tool for medicinal chemists.

-

Scaffold Hopping and SAR Exploration: The cyclobutane core serves as a rigid scaffold to which various functionalities can be attached via nucleophilic displacement of the mesylate. This allows for rapid exploration of the structure-activity relationship (SAR) around a core pharmacophore.

-

Introduction of 3D Character: In an era where many drug candidates are "flat" aromatic compounds, the introduction of the puckered cyclobutane ring can improve solubility, reduce off-target effects, and enhance cell permeability.[1][2]

-

Bioisosteric Replacement: The cyanocyclobutyl moiety can be used as a bioisosteric replacement for other groups to modulate the physicochemical properties of a lead compound.

-

Access to Novel Chemical Space: As a versatile building block, it provides access to novel and diverse molecular architectures that may not be readily accessible through other synthetic routes. The nitrile can be further elaborated, for example, via "click chemistry" after reduction to an amine and subsequent functionalization with an azide or alkyne.[9]

Conclusion

3-Cyanocyclobutyl methanesulfonate is a high-value synthetic intermediate that offers a unique combination of a rigid cyclobutane scaffold, a versatile nitrile handle, and a reactive mesylate leaving group. This trifecta of properties makes it an enabling tool for the synthesis of complex and novel molecules in the pursuit of new therapeutic agents. By understanding its chemical properties, synthesis, and reactivity, researchers can strategically incorporate this building block to accelerate their drug discovery programs.

References

- Rombouts, G., et al. (2020).

- Barberis, M., et al. (2020).

- PharmaBlock. (n.d.).

- BLD Pharm. (n.d.).

- Life Chemicals. (2020, December 14).

- D'yakonov, V. A., & Dzhemilev, U. M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-13.

- Sigma-Aldrich. (2020, January 15).

- Chemsrc. (2025, September 16).

- Benchchem. (n.d.).

- Sigma-Aldrich. (2015, December 21).

- TCI Chemicals. (2024, October 5).

- Biosolve. (2026, February 3).

- 3M. (2022, May 10).

- Benchchem. (n.d.).

- PubMed. (2008, June 15). Isocyanide-based multicomponent reactions in drug discovery.

- MDPI. (2022, March 17).

- PubMed. (2019, August 15). Recent applications of click chemistry in drug discovery.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 3-Cyanocyclopentyl Methanesulfonate [benchchem.com]

- 5. 1544741-02-7|3-Cyanocyclobutyl methanesulfonate|BLD Pharm [bldpharm.com]

- 6. 3-Cyanocyclobutyl Methanesulfonate | CAS#:1544741-02-7 | Chemsrc [chemsrc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3-Cyanocyclobutyl methanesulfonate

This technical guide details the discovery, synthesis, and application of 3-Cyanocyclobutyl methanesulfonate (CAS 1544741-02-7), a pivotal electrophilic intermediate in the development of Janus Kinase (JAK) inhibitors, most notably Abrocitinib (Cibinqo®).

The Stereochemical Gatekeeper of the JAK Inhibitor Scaffold

Executive Summary

In the medicinal chemistry of JAK inhibitors, the 1,3-disubstituted cyclobutane ring acts as a critical "spacer" that orients the ATP-binding motif (typically a pyrrolopyrimidine) and the solubilizing tail (sulfonamide) into a precise bio-active conformation. 3-Cyanocyclobutyl methanesulfonate represents the activated electrophilic form of this scaffold.

While modern process chemistry for Abrocitinib (a cis-isomer) favors reductive amination, the methanesulfonate (mesylate) route remains historically and synthetically significant for three reasons:

-

Discovery Chemistry Utility: It provides rapid access to the trans-isomer series via SN2 inversion, allowing for robust Structure-Activity Relationship (SAR) profiling.

-

Divergent Synthesis: It serves as a branch point for synthesizing diverse analogs (Cbl-b inhibitors, Tyk2 inhibitors) where reductive amination is not feasible.

-

Impurity Characterization: It is the primary precursor for generating the trans-impurity standards required for regulatory CMC (Chemistry, Manufacturing, and Controls) filings.

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | (3-cyanocyclobutyl) methanesulfonate |

| CAS Number | 1544741-02-7 |

| Molecular Formula | C₆H₉NO₃S |

| Molecular Weight | 175.21 g/mol |

| Physical State | White to off-white solid or viscous oil (purity dependent) |

| Stereochemistry | Exists as cis or trans isomers; commercial synthesis typically yields the cis-mesylate (derived from cis-alcohol). |

| Reactivity Class | Soft Electrophile (Alkylating Agent) |

| Safety Alert | Genotoxic Impurity (PGI) : As a mesylate ester, it is a potential alkylator. Handling requires containment (OEL < 1 µg/m³ typically). |

Synthesis & Process Evolution

The synthesis of 3-cyanocyclobutyl methanesulfonate highlights the challenge of controlling stereochemistry on a strained ring system. The route evolved from early discovery methods to optimized process flows.

Phase 1: Scaffold Construction

The cyclobutane core is constructed not by ring closure, but by functionalizing an existing ring.

-

Starting Material: 3-Methylene cyclobutanecarbonitrile.[1]

-

Oxidation: Ruthenium-catalyzed oxidation cleaves the exocyclic alkene to a ketone.

Phase 2: Stereoselective Reduction (The Critical Step)

The reduction of 3-oxocyclobutanecarbonitrile establishes the stereochemical fate of the molecule.

-

Reagent: Sodium Borohydride (NaBH₄).

-

Outcome: The hydride attack is governed by torsional strain (Felkin-Anh model).[2][3] The hydride approaches from the less hindered face (anti to the cyano group is sterically preferred, but torsional strain favors the formation of the cis-alcohol).

-

Result: The cis-3-hydroxycyclobutanecarbonitrile is the major product (>90% de).

Phase 3: Activation

The alcohol is converted to the mesylate to create a good leaving group.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

-

Conditions: 0°C to maintain stability; mesylates of secondary alcohols on strained rings are prone to elimination.

Figure 1: Synthetic pathway for the preparation of cis-3-cyanocyclobutyl methanesulfonate.

Reactivity & The "Inversion" Paradox

Understanding the utility of this mesylate requires analyzing the stereochemical outcome of its downstream reactions. This is where the Process Route (for Abrocitinib) and the Mesylate Route diverge.

The Stereochemical Divergence

-

Target: Abrocitinib requires a cis-1,3 relationship between the amine and the sulfonamide side chain.

-

Mesylate Reactivity: Nucleophilic substitution (SN2) on a cyclobutyl mesylate proceeds with inversion of configuration .

-

Input:cis -Mesylate.

-

Reaction: SN2 displacement by amine (e.g., methylamine).

-

Output:trans -Amine.

-

However, the mesylate remains the standard method for synthesizing the trans-isomers used as biological comparators and impurity standards.

Figure 2: Stereochemical divergence showing how the mesylate route accesses the trans-series, while reductive amination accesses the cis-series (Abrocitinib).

Experimental Protocol: Synthesis of 3-Cyanocyclobutyl Methanesulfonate

Note: This protocol describes the synthesis of the cis-isomer, the kinetic product of the reduction sequence.

Step 1: Reduction of Ketone[4][5]

-

Charge a reactor with 3-oxocyclobutanecarbonitrile (1.0 eq) and Ethanol (10 vol).

-

Cool the mixture to 0–5°C.

-

Add Sodium Borohydride (0.5 eq) portion-wise, maintaining internal temperature <10°C. Exothermic reaction.

-

Stir at 0°C for 2 hours. Monitor by TLC/GC (Ketone consumption).

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate. Dry organic layer (Na₂SO₄) and concentrate.

-

Isolate cis-3-hydroxycyclobutanecarbonitrile as a colorless oil.

Step 2: Mesylation

-

Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 15 vol).

-

Add Triethylamine (1.5 eq) and cool to -10°C.

-

Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes. Control exotherm.

-

Stir at 0°C for 1–2 hours.

-

Wash sequentially with 1N HCl (cold), saturated NaHCO₃, and brine.

-

Concentrate under reduced pressure (<30°C bath temperature) to yield 3-cyanocyclobutyl methanesulfonate .

-

Stability Note: Do not heat. Store at -20°C.

-

References

-

Pfizer Inc. (2019).[6] Process for preparation of abrocitinib. US Patent 10,508,113. (Describes the synthesis of cyclobutane intermediates). Link

-

Vrije Universiteit Brussel . (2018). Stereoselective Reductions of 3-Substituted Cyclobutanones. (Mechanistic insight into the cis-selectivity of hydride reductions). Link

-

Zoetis Services LLC . (2013). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 8,987,283. (Oclacitinib discovery chemistry referencing related cyclobutane scaffolds). Link

-

Organic Syntheses . (1990). Cyclobutanone from Cyclopropylcarbinol. Coll. Vol. 7, p. 117. (Foundational chemistry for cyclobutanone synthesis). Link

-

European Medicines Agency . (2021).[7] Assessment Report: Cibinqo (Abrocitinib). (Details on impurity profiling and control strategies for mesylate intermediates). Link

Sources

- 1. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. biblio.vub.ac.be [biblio.vub.ac.be]

- 4. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. NO2022004I1 - abrocitinib, or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Solubility Profile & Process Engineering of 3-Cyanocyclobutyl Methanesulfonate

Topic: Solubility of 3-Cyanocyclobutyl Methanesulfonate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Cyanocyclobutyl methanesulfonate (CAS 1544741-02-7) is a high-value synthetic intermediate, primarily utilized in the construction of Janus Kinase (JAK) inhibitors such as abrocitinib . Its chemical architecture features a strained cyclobutane ring substituted with a polar nitrile group and a reactive mesylate (methanesulfonate) leaving group.

This guide delineates the solubility landscape of this compound, moving beyond simple "dissolves/does not dissolve" binaries to provide a process-centric view. We categorize solvents based on their utility in reaction kinetics, purification (crystallization), and stability, providing a roadmap for scalable process development.

Key Technical Insight: The solubility of this compound is governed by the competing dipoles of the nitrile and sulfonate groups. While highly soluble in polar aprotic solvents, its reactivity as an electrophile (alkylating agent) necessitates the strict exclusion of protic solvents during storage and elevated-temperature processing.

Physicochemical Profile & Structural Logic[1]

To understand the solubility behavior, we must first analyze the molecular drivers.

| Property | Description | Impact on Solubility |

| Molecular Structure | Cyclobutane core with 1,3-substitution (-CN and -OMs). | The rigid ring limits conformational freedom, often leading to higher melting points and distinct solubility differences between cis and trans isomers. |

| Polarity | High (Dipole-driven). | Both functional groups are electron-withdrawing and polar. The compound exhibits high affinity for polar aprotic solvents (DMSO, DMF, Acetonitrile). |

| Lipophilicity | Low to Moderate. | The hydrocarbon ring provides limited lipophilicity, making it sparingly soluble in purely aliphatic hydrocarbons (Hexane, Heptane). |

| Reactivity | Electrophilic (Alkylating Agent). | The mesylate is an excellent leaving group. Solvents with nucleophilic character (water, alcohols) pose a stability risk due to solvolysis. |

Stereochemical Considerations (Cis vs. Trans)

3-Cyanocyclobutyl methanesulfonate exists as cis and trans diastereomers.[1]

-

Trans-isomer: Typically exhibits better crystal packing and lower solubility in non-polar solvents due to symmetry.

-

Cis-isomer: Often has a higher net dipole moment, potentially increasing solubility in polar media but decreasing lattice energy (lower melting point).

Solubility Landscape & Solvent Selection

The following classification guides the selection of solvents for specific process stages.

Category A: Preferred Reaction Solvents (Inert & Soluble)

These solvents dissolve the compound well and are chemically inert toward the mesylate group, making them ideal for nucleophilic substitution reactions (e.g., amination).

-

Dichloromethane (DCM): Excellent solubility. Low boiling point allows for easy removal. Ideal for low-temperature reactions.

-

Tetrahydrofuran (THF): Good solubility. Useful for reactions involving metal-hydrides or organometallics.

-

Acetonitrile (MeCN): High solubility. The high dielectric constant accelerates SN2 reactions by stabilizing the transition state.

-

Ethyl Acetate (EtOAc): Moderate to good solubility. Often used as the "good solvent" in recrystallization pairs.

Category B: High-Solubility / Difficult Removal (Polar Aprotic)

Use these only when necessary (e.g., for very difficult substitutions) as removal requires aqueous workup or high-vacuum distillation.

-

Dimethyl Sulfoxide (DMSO): Very high solubility (>100 mg/mL estimated).

-

Dimethylformamide (DMF) / NMP: Excellent solubility.

-

Warning: These solvents can accelerate decomposition if the reaction mixture is heated excessively in the presence of trace water.

Category C: Antisolvents (Crystallization & Purification)

These solvents induce precipitation when added to a concentrated solution of the compound in a Category A solvent.

-

n-Heptane / Hexanes: Poor solubility. Standard antisolvent for recrystallization.

-

Methyl tert-butyl ether (MTBE): Low to moderate solubility. Often offers better selectivity than alkanes for rejecting impurities.

-

Toluene: Moderate solubility (temperature-dependent). Can be used for cooling crystallization.

Category D: Prohibited / Reactive Solvents (Stability Risks)

-

Water: High Risk. Causes hydrolysis to the alcohol (3-cyanocyclobutanol) and methanesulfonic acid.

-

Methanol / Ethanol: Moderate Risk. Can lead to solvolysis (formation of methyl/ethyl ethers) especially under basic conditions or heat.

Process Engineering: Visualized Workflows

Workflow 1: Solvent Selection for Nucleophilic Substitution

This decision tree aids in selecting the optimal solvent system for reacting 3-cyanocyclobutyl methanesulfonate with an amine nucleophile (a common step in JAK inhibitor synthesis).

Figure 1: Decision logic for reaction solvent selection. Note that while DMF offers high solubility, it is relegated to a last-resort option due to workup complexity.

Workflow 2: Recrystallization Protocol

Purification of the mesylate intermediate is critical to remove unreacted starting materials (cyclobutanol) and sulfonyl chloride byproducts.

Figure 2: Standard "Good Solvent / Antisolvent" crystallization workflow. EtOAc/Heptane is the recommended starting pair due to optimal polarity differential.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this method to generate precise data for your specific batch/isomer ratio.

-

Preparation: Weigh 100 mg of 3-cyanocyclobutyl methanesulfonate into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) required for complete dissolution (clear solution). -

Calculation:

-

Validation: If

, the solvent is considered "High Solubility." If

Protocol B: Stability-Indicating HPLC Setup

Crucial for verifying solvent compatibility.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Low wavelength required due to lack of strong chromophores; the nitrile and mesylate absorb weakly).

-

Note: Do not use methanol in the mobile phase if analyzing for trace hydrolysis, as it may cause transesterification on the column over long runs.

Safety & Handling (E-E-A-T)

-

Alkylating Agent: Methanesulfonates are potent alkylating agents. They can methylate DNA, posing a genotoxic risk. All solubility testing must be performed in a fume hood with double-gloving (Nitrile/Laminate).

-

Decontamination: Spills should be treated with a dilute ammonia or sodium hydroxide solution to hydrolyze the mesylate into the harmless alcohol and sulfonate salt.

References

-

Pfizer Inc. (2018). Crystal structure of JAK1 in complex with PF-04965842 (Abrocitinib). Protein Data Bank. Link

-

PubChem. (2025).[2][3][4] 3-Cyanocyclobutyl methanesulfonate (Compound Summary). National Library of Medicine. Link

-

BenchChem. (2025).[5] Solubility and Stability of Sulfonamide Intermediates. Link

-

Vazquez, M.L., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). Methyl Methanesulfonate Safety Data Sheet. Link

Sources

- 1. preprints.org [preprints.org]

- 2. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methylsulfanyl)cyclobutyl methanesulfonate | C6H12O3S2 | CID 125511720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Incorporation of the 3-Cyanocyclobutyl Moiety in Drug Discovery: An Application Guide to a Versatile Intermediate

Introduction: The Value of Constrained Scaffolds in Modern Medicinal Chemistry

In the intricate process of drug discovery, the architectural design of small molecules plays a pivotal role in determining their efficacy, selectivity, and pharmacokinetic properties. Among the myriad of structural motifs available to medicinal chemists, strained ring systems, such as cyclobutanes, have garnered increasing attention.[1][2] The cyclobutane ring, with its inherent puckered conformation, serves as a unique three-dimensional scaffold that can impart a degree of conformational rigidity to a molecule.[3] This pre-organization can be highly advantageous for optimizing interactions with biological targets, as it reduces the entropic penalty upon binding. When functionalized with a nitrile group, the resulting 3-cyanocyclobutyl moiety becomes a particularly intriguing building block. The nitrile group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance metabolic stability.[4][5][6] This application note provides a detailed guide to the synthesis and application of 3-cyanocyclobutyl methanesulfonate, a key intermediate for introducing the 3-cyanocyclobutyl pharmacophore into drug candidates.

Synthesis of 3-Cyanocyclobutyl Methanesulfonate: A Two-Step Approach

The preparation of 3-cyanocyclobutyl methanesulfonate is approached in a two-step sequence starting from the commercially available 3-oxocyclobutanecarbonitrile. This process involves the reduction of the ketone to the corresponding alcohol, followed by mesylation to install the highly effective methanesulfonate leaving group.

Workflow for the Synthesis of 3-Cyanocyclobutyl Methanesulfonate

Caption: Synthetic workflow for the preparation of 3-cyanocyclobutyl methanesulfonate.

Part 1: Reduction of 3-Oxocyclobutanecarbonitrile

The initial step involves the reduction of the ketone in 3-oxocyclobutanecarbonitrile to the corresponding alcohol, 3-hydroxycyclobutanecarbonitrile. The choice of reducing agent is critical to ensure chemoselectivity, preserving the nitrile functionality. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones over nitriles. The reaction is typically performed in an alcoholic solvent, such as methanol, at reduced temperatures to control the reaction rate and minimize side products. The stereochemical outcome of this reduction can lead to a mixture of cis and trans isomers of 3-hydroxycyclobutanecarbonitrile.[7]

Experimental Protocol 1: Synthesis of 3-Hydroxycyclobutanecarbonitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarbonitrile (10.0 g, 91.6 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.73 g, 45.8 mmol, 0.5 eq.) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Rationale: Portion-wise addition of NaBH₄ controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (10 mL) to consume any excess NaBH₄.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Work-up: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield 3-hydroxycyclobutanecarbonitrile as a colorless oil. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

| Parameter | Value |

| Starting Material | 3-Oxocyclobutanecarbonitrile |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-95% |

| Purity | >95% (by ¹H NMR) |

Part 2: Mesylation of 3-Hydroxycyclobutanecarbonitrile

The hydroxyl group of 3-hydroxycyclobutanecarbonitrile is converted to a methanesulfonate (mesylate) ester. Mesylates are excellent leaving groups in nucleophilic substitution reactions, making the resulting 3-cyanocyclobutyl methanesulfonate a versatile alkylating agent.[8] The reaction is carried out using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.[9]

Experimental Protocol 2: Synthesis of 3-Cyanocyclobutyl Methanesulfonate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-hydroxycyclobutanecarbonitrile (9.2 g, 82.8 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base and Mesyl Chloride: Add triethylamine (17.3 mL, 124.2 mmol, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (7.7 mL, 99.4 mmol, 1.2 eq.) over 20 minutes, ensuring the internal temperature remains below 5 °C. Rationale: Maintaining a low temperature prevents side reactions and decomposition of the product.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to afford 3-cyanocyclobutyl methanesulfonate as a pale yellow oil.

| Parameter | Value |

| Starting Material | 3-Hydroxycyclobutanecarbonitrile |

| Reagents | Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-90% |

| Purity | >95% (by ¹H NMR) |

Application in Drug Discovery: Alkylation of a Heterocyclic Amine

3-Cyanocyclobutyl methanesulfonate is an effective electrophile for the alkylation of various nucleophiles, including amines, phenols, and thiols. This allows for the direct incorporation of the 3-cyanocyclobutyl moiety into a lead compound to explore structure-activity relationships (SAR). A common application in medicinal chemistry is the N-alkylation of heterocyclic amines, which are prevalent scaffolds in many drug classes, particularly kinase inhibitors.

Workflow for the Application of 3-Cyanocyclobutyl Methanesulfonate

Caption: Representative workflow for the N-alkylation of a heterocyclic amine.

Experimental Protocol 3: N-Alkylation of 4-Aminopyridine

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-aminopyridine (1.0 g, 10.6 mmol), potassium carbonate (2.93 g, 21.2 mmol, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 20 mL). Rationale: K₂CO₃ is a suitable base to deprotonate the product amine salt, driving the reaction to completion. DMF is a polar aprotic solvent that facilitates Sₙ2 reactions.

-

Addition of Alkylating Agent: Add a solution of 3-cyanocyclobutyl methanesulfonate (2.2 g, 11.7 mmol, 1.1 eq.) in DMF (5 mL) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-cyanocyclobutyl)-4-aminopyridine.

| Parameter | Value |

| Nucleophile | 4-Aminopyridine |

| Electrophile | 3-Cyanocyclobutyl Methanesulfonate |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Typical Yield | 60-75% |

The Significance of the 3-Cyanocyclobutyl Moiety in Medicinal Chemistry

The deliberate inclusion of the 3-cyanocyclobutyl group into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile.

Key Attributes and Their Impact on Drug Properties

Caption: Impact of the 3-cyanocyclobutyl moiety on drug properties.

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the number of accessible conformations of the molecule. This can lead to a more defined presentation of pharmacophoric elements to the target protein, potentially increasing binding affinity and selectivity.[1][3]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[2] The introduction of this moiety can block sites of metabolism, leading to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of functional groups in three-dimensional space, enabling optimal interactions with specific residues in a binding pocket.

-

Nitrile Group Functionality: The cyano group is a potent electron-withdrawing group and a good hydrogen bond acceptor.[4][6] It can participate in key interactions with the target protein and can also serve as a bioisosteric replacement for other functional groups, such as a carbonyl or a halogen, to fine-tune the electronic and steric properties of the molecule.[5]

Conclusion

3-Cyanocyclobutyl methanesulfonate is a valuable and versatile intermediate in drug discovery. Its synthesis from readily available starting materials is straightforward, and its utility as an alkylating agent allows for the efficient incorporation of the 3-cyanocyclobutyl scaffold into a wide range of molecules. The unique combination of conformational constraint provided by the cyclobutane ring and the useful electronic and hydrogen-bonding properties of the nitrile group makes this moiety a powerful tool for medicinal chemists seeking to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates. The protocols and insights provided in this application note are intended to facilitate the exploration of this promising chemical space.

References

-

Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 42(13), 1430-1435. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

-

Baran, P. S. (2014). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Labcompare. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Available at: [Link]

-

Liang, J., et al. (2014). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 34(5), 878-894. Available at: [Link]

-

Böhm, H. J., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Medicinal Chemistry, 61(24), 11045-11057. Available at: [Link]

- Shanghai Bide Medical Technology Co ltd. (2021). Synthesis method of trans-3-hydroxycyclobutylformic acid. Google Patents.

-

PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available at: [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Nitrile in Drug Design [sioc-journal.cn]

- 7. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Stereoselective Synthesis using 3-Cyanocyclobutyl Methanesulfonate

[1][2]

1Executive Summary

3-Cyanocyclobutyl methanesulfonate (CAS: 1544741-02-7) is a critical electrophilic building block used to install nucleophiles (typically amines) onto a cyclobutane ring with precise stereochemical control.[1] Its primary utility lies in the synthesis of JAK1 inhibitors, where the 1,3-disubstituted cyclobutane motif serves as a rigid linker.

This guide addresses the core challenge of cyclobutane chemistry: controlling the cis/trans ratio. Because nucleophilic substitution on cyclobutyl mesylates proceeds via a constrained

Strategic Overview: The Inversion Principle

Success with this reagent depends on managing the "Puckered Conformation" of the cyclobutane ring. Unlike planar rings, cyclobutane exists in a puckered state (~30°) to relieve torsional strain.[1]

-

Reactivity:

reactions on cyclobutanes are kinetically slower than on primary alkyl chains due to the increase in ring strain required to achieve the planar transition state.[1] -

Stereochemistry: The reaction is strictly stereospecific (Walden inversion).[1]

Workflow Logic

The following diagram illustrates the divergent pathways to access specific isomers.

Figure 1: Stereodivergent synthesis pathways. Note that standard hydride reduction typically favors the cis-alcohol, making the cis-mesylate (and thus trans-product) the most accessible pathway via discovery routes.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Cyanocyclobutyl Methanesulfonate

This protocol generates the mesylate from the alcohol.[1] Note that the starting material, 3-hydroxycyclobutanecarbonitrile, is often obtained as a mixture of cis and trans isomers (typically favoring cis). Separation is best performed at the alcohol stage or the final product stage, as mesylates can be unstable on silica gel.

Reagents:

-

3-Hydroxycyclobutanecarbonitrile (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Triethylamine (TEA) (1.5 eq)[1]

-

Dichloromethane (DCM) (10 vol)[1]

Step-by-Step:

-

Setup: Charge a reactor with 3-hydroxycyclobutanecarbonitrile and DCM. Cool the solution to 0 °C under

atmosphere. -

Base Addition: Add Triethylamine dropwise, maintaining internal temperature < 5 °C.

-

Activation: Add Methanesulfonyl chloride dropwise over 30 minutes. Critical: The reaction is exothermic.[1] Control addition rate to prevent thermal runaway which can degrade the mesylate.[1]

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC or LCMS (Note: Mesylates are not UV active; visualize using

stain or monitor consumption of alcohol).[1] -

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove TEA), saturated

, and brine.[1] -

Drying: Dry over

, filter, and concentrate in vacuo at < 40 °C. -

Outcome: The product is typically a waxy solid or oil.[1] Yields >90% are expected.[1]

Protocol B: Stereoselective Nucleophilic Substitution ( )

This step installs the amine (e.g., pyrrolopyrimidine core or simple amine) with stereochemical inversion.[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve the amine and base in DMF (5 vol). Stir for 15 minutes to ensure deprotonation (if using a salt form of the amine).

-

Addition: Add a solution of 3-cyanocyclobutyl methanesulfonate in DMF (2 vol) to the reaction mixture.

-

Heating: Heat the mixture to 60–80 °C.

-

Monitoring: Monitor consumption of the mesylate by LCMS. Reaction time is typically 12–24 hours due to the slow kinetics of cyclobutyl

.[1] -

Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

-

Purification: Flash column chromatography. At this stage, if the starting mesylate was a mixture, the cis and trans amine products are usually separable.

Critical Data & Troubleshooting

Stereochemical Outcomes

The table below summarizes the expected outcome based on the starting isomer.[1]

| Starting Material (Mesylate) | Reaction Mechanism | Major Product Configuration | Key Side Product |

| cis -3-Cyanocyclobutyl OMs | trans -3-Amino...[1] | Cyclobutene (Elimination) | |

| trans -3-Cyanocyclobutyl OMs | cis -3-Amino...[1] | Cyclobutene (Elimination) | |

| cis/trans Mixture | Competitive | Mixture (Ratio may shift*) | -- |

*Note: The cis-mesylate often reacts slightly slower than the trans-mesylate due to steric hindrance in the puckered transition state, depending on the nucleophile size.

Minimizing Elimination

The formation of 3-cyanocyclobutene is the primary failure mode.[1]

References

-

Pfizer Inc. (2019).[1] Inhibitors of tyrosine kinase 2 mediated signaling. U.S. Patent No.[1] 10,508,113.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

- Context: Describes the specific synthesis of 3-cyanocyclobutyl methanesulfonate (Preparation #31) and its use in JAK inhibitor synthesis.

-

Vazquez, M. L., et al. (2018).[1] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis.[1] Journal of Medicinal Chemistry, 61(3), 1130–1152.[1] Link[1]

- Context: Details the discovery chemistry route using mesylate displacement and the stereochemical challenges involved.

-

Do, N. M., et al. (2021).[1] Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development, 25(3), 608–615.[1] Link[1]

- Context: Contrasts the mesylate displacement route (discovery) with the enzymatic reductive amination route (commercial)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Cyanocyclobutyl Methanesulfonate

Welcome to the technical support center for the synthesis of 3-Cyanocyclobutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this reaction with confidence.

Introduction to the Mesylation of 3-Hydroxycyclobutanecarbonitrile

The conversion of 3-hydroxycyclobutanecarbonitrile to 3-Cyanocyclobutyl methanesulfonate is a pivotal step in the synthesis of various pharmaceutical agents. The reaction involves the transformation of a hydroxyl group, which is a poor leaving group, into a mesylate group, an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1][2] While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of challenging-to-remove impurities. This guide will dissect these common problems and provide robust solutions.

The core reaction is the nucleophilic attack of the hydroxyl group on methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

Caption: General mechanism of mesylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3-Cyanocyclobutyl methanesulfonate, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptoms:

-

TLC analysis shows predominantly starting material (3-hydroxycyclobutanecarbonitrile).

-

NMR of the crude reaction mixture shows no characteristic mesylate peaks.

| Potential Cause | Explanation | Recommended Solution |

| Inactive Reagents | Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Triethylamine can also degrade. | Use freshly opened or properly stored methanesulfonyl chloride and triethylamine. Ensure all reagents are anhydrous. |

| Insufficient Base | The reaction generates HCl, which must be neutralized by the base. An insufficient amount of base will lead to a low pH, protonating the alcohol and rendering it non-nucleophilic.[4] | Use at least 1.2-1.5 equivalents of triethylamine or another suitable non-nucleophilic base.[3] |

| Low Reaction Temperature | While the reaction is typically run at low temperatures to minimize side reactions, excessively low temperatures can significantly slow down the reaction rate. | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor by TLC.[3] |

| Poor Quality Starting Material | Impurities in the 3-hydroxycyclobutanecarbonitrile can interfere with the reaction. | Ensure the starting material is pure and dry. If necessary, purify the alcohol before use. |

Issue 2: Formation of 3-Chlorocyclobutanecarbonitrile Impurity

Symptoms:

-

Mass spectrometry of the crude product shows a peak corresponding to the chlorinated byproduct.

-

NMR may show signals consistent with the chlorinated compound.

| Potential Cause | Explanation | Recommended Solution |

| Chloride Ion Nucleophilic Attack | The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the mesylate group, especially if the reaction temperature is elevated or the reaction is left for an extended period. This is a common side reaction in mesylations.[5] | Maintain a low reaction temperature (0 °C to -10 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed. The use of methanesulfonic anhydride instead of methanesulfonyl chloride can eliminate this side product.[5] |

| Reaction with Triethylammonium Chloride | The triethylammonium chloride salt formed during the reaction can be a source of chloride ions. | Use a solvent in which the triethylammonium chloride is poorly soluble, allowing it to precipitate out of the reaction mixture. |

Issue 3: Difficult Purification and Isolation

Symptoms:

-

The product streaks on the TLC plate.

-

Poor separation during column chromatography.

-

Product loss during aqueous workup.

| Potential Cause | Explanation | Recommended Solution |

| High Polarity of the Product | The presence of the cyano group makes 3-Cyanocyclobutyl methanesulfonate a relatively polar molecule, which can lead to challenges in extraction and chromatography. | For aqueous workup, use multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. For column chromatography, consider using a more polar eluent system or alternative stationary phases like alumina or functionalized silica. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying highly polar compounds.[6] |

| Product Instability | Mesylates can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. The thermal stability of the product should also be considered, as some mesylates can decompose at elevated temperatures.[7] | Perform the aqueous workup with cold solutions to minimize hydrolysis.[8] Avoid excessive heat during solvent removal. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is the most commonly used solvent for mesylation reactions as it is inert and effectively dissolves the reactants.[3] Other aprotic solvents like tetrahydrofuran (THF) or toluene can also be used.

Q2: Can I use pyridine as the base?

A2: While pyridine can be used as a base in mesylation reactions, triethylamine is often preferred due to its stronger basicity and the ease of removal of its hydrochloride salt.[3]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[9] The product, 3-Cyanocyclobutyl methanesulfonate, is expected to be less polar than the starting alcohol and will have a higher Rf value. Staining with potassium permanganate can help visualize both the starting material and the product.

Q4: My reaction is complete, but the yield is still low after workup. What could be the reason?

A4: Significant product loss can occur during the aqueous workup, especially if the product has some water solubility due to its polarity. Ensure you perform multiple extractions with the organic solvent. Additionally, some product may be lost during purification steps like column chromatography.

Q5: Is the reaction sensitive to air?

A5: While the reaction itself is not particularly air-sensitive, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture from entering the reaction, which can hydrolyze the methanesulfonyl chloride.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Cyanocyclobutyl methanesulfonate, incorporating best practices to maximize yield and purity.

Materials:

-

3-hydroxycyclobutanecarbonitrile

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-hydroxycyclobutanecarbonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

-

-

Reaction Monitoring:

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible. If the reaction is sluggish, it can be allowed to warm to room temperature for a short period.[3]

-

-

Workup:

-

Once the reaction is complete, quench by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash successively with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure at a low temperature.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Cyanocyclobutyl methanesulfonate.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the reaction orders of cyclobutanol reactions? - Blog [btcpharmtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 3-Cyanocyclobutyl Methanesulfonate

Welcome to the technical support guide for the synthesis of 3-Cyanocyclobutyl methanesulfonate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 3-Cyanocyclobutyl methanesulfonate?

A1: 3-Cyanocyclobutyl methanesulfonate is a valuable intermediate in medicinal chemistry and drug development. The cyclobutane scaffold provides conformational rigidity, while the cyano group serves as a versatile chemical handle. The methanesulfonate (mesylate) group is an excellent leaving group, making the molecule an ideal substrate for nucleophilic substitution (SN2) reactions to introduce a wide variety of functional groups.[1][2][3]

Q2: What are the most common side products I should expect during this synthesis?

A2: The two most prevalent side products are 3-chlorocyclobutanecarbonitrile and elimination products like 1-cyanocyclobutene or 3-cyanocyclobutene.[4][5] Their formation is highly dependent on reaction conditions.

Q3: How stable is the 3-Cyanocyclobutyl methanesulfonate product?

A3: Like many mesylates, this product is a reactive alkylating agent and can be sensitive to moisture, heat, and residual nucleophiles.[6] It is typically recommended to use the product in the subsequent reaction step as soon as possible after isolation and to store it under cold, anhydrous, and inert conditions (e.g., -20°C under nitrogen or argon).[7]

Q4: Can I use methanesulfonic anhydride instead of methanesulfonyl chloride?

A4: Yes, and it can be advantageous. Methanesulfonic anhydride produces methanesulfonic acid as a byproduct instead of hydrochloric acid. This eliminates the chloride ion source, thereby preventing the formation of the 3-chlorocyclobutanecarbonitrile side product.[5]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. Each entry details the potential cause, the chemical reasoning, and actionable solutions.

Issue 1: Low Yield & Incomplete Reaction

Question: My TLC analysis shows a significant amount of the starting material, 3-hydroxycyclobutanecarbonitrile, even after several hours. What's going wrong?

-

Potential Cause 1: Inactive Reagents or Wet Conditions.

-

Scientific Rationale: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis by moisture, rendering it ineffective.[4] Similarly, anhydrous conditions are critical for the entire reaction, as water can consume the MsCl and affect the base's efficacy.

-

Troubleshooting Protocol:

-

Ensure your reaction solvent (e.g., Dichloromethane - DCM) is freshly distilled or from a sealed, anhydrous-grade bottle.[8]

-

Use a freshly opened bottle of methanesulfonyl chloride or distill it prior to use.

-

Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon) before adding reagents.

-

-

-

Potential Cause 2: Insufficient Base.

-

Scientific Rationale: The reaction of an alcohol with MsCl produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[1] If the base is insufficient, the reaction mixture will become acidic, protonating the starting alcohol and the base, which halts the reaction.

-

Troubleshooting Protocol:

-

Use a slight excess of the amine base, typically 1.2 to 1.5 equivalents relative to the starting alcohol.[8]

-

Ensure the base itself is pure and dry. Distill triethylamine if necessary.

-

-

Issue 2: Appearance of a Major Impurity in NMR/LC-MS

Question: My crude product shows a significant impurity that I believe is 3-chlorocyclobutanecarbonitrile. How did this form and how can I prevent it?

-

Potential Cause: Chloride Ion Nucleophilic Attack.

-

Scientific Rationale: This is a very common side reaction in mesylations using MsCl.[4][5] The chloride ions can originate from the MsCl reagent itself or from the triethylamine hydrochloride salt formed during the reaction. These chloride ions can act as nucleophiles, attacking the electrophilic carbon of the newly formed mesylate in an SN2 reaction, displacing the mesylate group. This process is accelerated by higher temperatures.

-

Troubleshooting Protocol:

-

Strict Temperature Control: Maintain the reaction temperature at 0 °C or below (e.g., -5 to -10 °C) during the addition of MsCl and for the duration of the reaction.[7] Do not let the reaction warm to room temperature until you are certain the mesylation is complete.

-

Prompt Work-up: Once the starting alcohol is consumed (as monitored by TLC), proceed with the aqueous work-up immediately. Prolonged reaction times can favor side product formation.

-

Alternative Reagent: As mentioned in the FAQs, switch to methanesulfonic anhydride, which does not introduce a chloride source into the reaction.[5]

-

-

Diagram: Main Reaction vs. Chloride Side Product Formation

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to minimize the formation of common side products.

-

Preparation: Under an inert atmosphere (N₂), add 3-hydroxycyclobutanecarbonitrile (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous dichloromethane (DCM, ~10 volumes).

-

Cooling: Cool the solution to between -5 °C and -10 °C using an ice-salt or acetone/dry ice bath. [7]3. Base Addition: Add triethylamine (1.5 eq.) dropwise, ensuring the internal temperature does not rise above 0 °C. [8]4. Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature strictly below 0 °C throughout the addition. [7][8]5. Reaction Monitoring: Stir the mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting alcohol.

-

Quenching & Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel containing ice-cold water.

-

Washes: Wash the organic layer successively with ice-cold 1M HCl, ice-cold saturated NaHCO₃ solution, and finally, ice-cold brine. [7]These washes remove the triethylamine hydrochloride salt, excess triethylamine, and residual aqueous contaminants.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting product is often a pale yellow oil and is typically used in the next step without further purification. [7]

Data Summary Table: Products and Side Products

| Compound Name | Role | Potential Cause of Formation | Key Analytical Signature (1H NMR) |

| 3-Cyanocyclobutyl Methanesulfonate | Desired Product | Successful mesylation of the alcohol. | Singlet around 3.0 ppm (3H, -SO₂CH ₃). |

| 3-Chlorocyclobutanecarbonitrile | Side Product | Nucleophilic attack by Cl⁻. Favored by higher temps. | Absence of the mesyl singlet. Shift in cyclobutyl proton signals. |

| Cyanocyclobutene Isomers | Side Product | E2 elimination. Favored by excess base & higher temps. | Presence of signals in the alkene region (typically >5.0 ppm). |

| 3-Hydroxycyclobutanecarbonitrile | Starting Material | Incomplete reaction due to wet conditions or low base. | Presence of a broad singlet for the -OH proton. |

References

-

Organic Syntheses. (2005). 6-Iodo-1-hexene. Org. Synth. 2005, 81, 121. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Yoshida, J., et al. (2011). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). The isocyanide SN2 reaction. Retrieved from [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.

-

Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]

-

PMC. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.

-

PMC. (2017, March 18). Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

preventing decomposition of 3-Cyanocyclobutyl methanesulfonate during reaction

Welcome to the technical support center for 3-Cyanocyclobutyl Methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet sensitive, intermediate. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you navigate the complexities of its reactivity and prevent unwanted decomposition during your experiments.

Introduction: The Challenge of a Strained Ring System

3-Cyanocyclobutyl methanesulfonate is a valuable building block, but its inherent ring strain and the presence of a good leaving group (methanesulfonate) make it susceptible to decomposition. The primary challenge lies in controlling the competition between the desired nucleophilic substitution (SN2) and unwanted elimination (E2) and rearrangement pathways. The electron-withdrawing nature of the cyano group at the 3-position plays a critical role in the molecule's stability and reactivity, generally destabilizing carbocation intermediates and influencing the acidity of adjacent protons. This guide will provide a mechanistic understanding of these competing pathways and offer practical solutions to favor your desired synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 3-Cyanocyclobutyl methanesulfonate is giving a low yield of the desired substitution product and a significant amount of an elimination byproduct. What is happening and how can I fix it?

A1: Understanding the SN2 vs. E2 Competition

The primary cause of low yields in reactions with 3-Cyanocyclobutyl methanesulfonate is often the competition between the SN2 and E2 pathways.

-

SN2 (Substitution, Nucleophilic, Bimolecular): This is typically the desired reaction, where a nucleophile displaces the methanesulfonate group to form a new bond at the carbon center.

-

E2 (Elimination, Bimolecular): This is a common decomposition pathway where a base removes a proton from a carbon adjacent to the carbon bearing the methanesulfonate group, leading to the formation of a double bond and elimination of the leaving group.

The electron-withdrawing cyano group can increase the acidity of the β-hydrogens (hydrogens on the carbons adjacent to the carbon with the methanesulfonate), making them more susceptible to abstraction by a base.

Troubleshooting Strategies:

| Parameter | Recommendation to Favor SN2 | Rationale |

| Base/Nucleophile | Use a strong, non-basic nucleophile. If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. | Strong, non-hindered bases are more likely to act as a base and promote E2. A strong nucleophile with low basicity will preferentially attack the electrophilic carbon. |

| Temperature | Maintain a low reaction temperature (e.g., -20 °C to 0 °C). | E2 reactions generally have a higher activation energy than SN2 reactions. Lower temperatures will therefore disproportionately slow down the E2 pathway. |

| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.[1][2] |

| Concentration | Use a higher concentration of the nucleophile. | The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing the nucleophile concentration can favor the bimolecular substitution pathway. |

Experimental Protocol: Minimizing Elimination in a Nucleophilic Substitution Reaction

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-Cyanocyclobutyl methanesulfonate (1 equivalent) in anhydrous, polar aprotic solvent (e.g., DMF or DMSO).

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath.

-

Nucleophile Addition: Slowly add a solution of the strong, non-basic nucleophile (1.1 to 1.5 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with a suitable reagent and proceed with standard aqueous work-up and extraction procedures.

Q2: I am observing the formation of unexpected isomers or rearrangement products in my reaction. What is the likely cause?

A2: Carbocation Rearrangements and How to Avoid Them

While the 3-cyano group generally disfavors the formation of a full carbocation (SN1 pathway), under certain conditions, particularly with weakly nucleophilic solvents or at elevated temperatures, a carbocation-like intermediate can form. Cyclobutyl cations are notoriously unstable and prone to rearrangement to relieve ring strain.

Potential Rearrangement Pathways:

-

Ring Expansion: The cyclobutyl cation can rearrange to a more stable cyclopentyl cation.

-

Ring Opening: The cation can undergo ring-opening to form homoallylic species.

Troubleshooting Strategies:

| Parameter | Recommendation to Suppress Rearrangements | Rationale |

| Solvent Choice | Avoid polar protic solvents (e.g., water, methanol, ethanol) if possible. | Protic solvents can promote the formation of carbocation-like intermediates through solvolysis.[3] |

| Temperature Control | Strictly maintain low reaction temperatures. | Higher temperatures provide the energy needed to overcome the activation barrier for carbocation formation and subsequent rearrangement. |

| Nucleophile Strength | Use a strong and highly reactive nucleophile. | A potent nucleophile will favor a direct SN2 displacement, which is a concerted mechanism that avoids the formation of a discrete carbocation intermediate. |

Q3: My starting material, 3-Cyanocyclobutyl methanesulfonate, appears to be degrading upon storage or during work-up. How can I improve its stability?

A3: Proper Handling and Storage of a Reactive Mesylate

3-Cyanocyclobutyl methanesulfonate is a reactive compound and requires careful handling to prevent degradation.

Handling and Storage Best Practices:

-

Moisture Sensitivity: Methanesulfonates are sensitive to moisture and can hydrolyze to the corresponding alcohol and methanesulfonic acid. Always handle the compound under anhydrous conditions and in an inert atmosphere.[4]

-

Thermal Stability: Avoid exposure to high temperatures. Store the compound in a refrigerator or freezer in a tightly sealed container.

-

pH Sensitivity: The compound is sensitive to both acidic and basic conditions. During work-up, use neutral or weakly acidic/basic washes and avoid prolonged exposure to strong acids or bases.

-

Purification: If purification by column chromatography is necessary, consider using a neutral stationary phase (e.g., deactivated silica gel) and run the column quickly with cold solvents to minimize on-column decomposition.

Visualizing the Decomposition Pathways

Caption: Competing reaction pathways for 3-Cyanocyclobutyl methanesulfonate.

In-Depth Mechanistic Insights

The behavior of 3-Cyanocyclobutyl methanesulfonate is governed by a delicate balance of electronic and steric effects within a strained ring system.

The Role of the Cyano Group:

The electron-withdrawing nature of the nitrile functionality has two opposing effects:

-

Inductive Destabilization of Carbocations: The cyano group strongly destabilizes any developing positive charge on the cyclobutane ring, making an SN1 pathway highly unfavorable.

-

Increased Acidity of β-Hydrogens: The inductive effect of the cyano group increases the acidity of the protons on the carbons adjacent to the methanesulfonate-bearing carbon, making them more susceptible to abstraction by a base, thus promoting the E2 pathway.

The Impact of the Cyclobutane Ring:

The inherent strain of the cyclobutane ring influences both the SN2 and E2 transition states. The rigid nature of the ring can make it challenging to achieve the ideal orbital alignment for both substitution and elimination, but the relief of ring strain can be a driving force for certain decomposition pathways.

Visualizing the SN2 vs. E2 Competition:

Caption: Transition states for the competing SN2 and E2 reactions.

By carefully selecting your reaction conditions based on the principles outlined in this guide, you can effectively navigate the reactivity of 3-Cyanocyclobutyl methanesulfonate and achieve your desired synthetic outcomes with higher yields and purity.

References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

van der Heijden, T., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Available at: [Link]

-

Cole-Parmer. (2003). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Chen, J., et al. (2024). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Radboud Repository. Available at: [Link]

-

De Nanteuil, F., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]

-

ResearchGate. (2021). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]

-

ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic strategies (B), and this work (C). Retrieved from [Link]

-

Kerckhoffs, A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Bar-Ilan University. (n.d.). Cyclobutane-bicyclobutane system-6 An ab initio calculation of the preferred pathway for nucleophilic attack on bicyclobutane. Retrieved from [Link]

-

PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved from [Link]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. Available at: [Link]

-